![molecular formula C15H11FN2O2S B6452024 3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione CAS No. 2640823-03-4](/img/structure/B6452024.png)
3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione
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Overview
Description
The compound “3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione” is a complex organic molecule. It contains a cyclobutene ring, which is a four-membered carbon ring, and two amine groups attached to a fluorophenyl group and a thiophenyl group respectively. The molecule also contains a dione group, which consists of two carbonyl (C=O) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutene ring, the introduction of the dione group, and the attachment of the fluorophenyl and thiophenyl groups via the amine linkages. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclobutene ring could impart some strain to the molecule, as four-membered rings are known to be less stable than five- or six-membered rings. The electron-withdrawing nature of the fluorine atom on the phenyl ring could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine groups could potentially engage in reactions with acids or electrophiles. The dione group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amines and the dione could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antiviral Activity
Indole derivatives, which this compound is a part of, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. This suggests that the compound could potentially be used in the development of anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown anticancer activity. This indicates that the compound could potentially be used in cancer research and treatment .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties. This suggests that the compound could potentially be used in the development of antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown antitubercular activity. This indicates that the compound could potentially be used in the treatment of tuberculosis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-9-3-5-10(6-4-9)18-13-12(14(19)15(13)20)17-8-11-2-1-7-21-11/h1-7,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNISLBQOKQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobut-3-ene-1,2-dione |
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